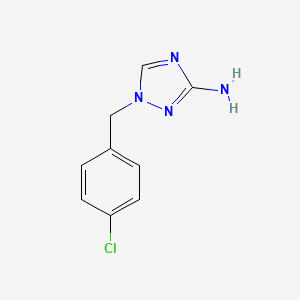

1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine

Descripción general

Descripción

1-(4-Chlorobenzyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a 4-chlorobenzyl group attached to the triazole ring, which imparts unique chemical and biological properties. It is of interest in various fields, including medicinal chemistry, due to its potential pharmacological activities.

Métodos De Preparación

The synthesis of 1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 1H-1,2,4-triazole.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Procedure: The 4-chlorobenzyl chloride is added to a solution of 1H-1,2,4-triazole and the base in the solvent. The mixture is then heated to promote the nucleophilic substitution reaction, resulting in the formation of this compound.

Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

1-(4-Chlorobenzyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted triazole derivatives.

Common Reagents and Conditions: Typical reagents include bases (e.g., NaOH, K2CO3), oxidizing agents (e.g., H2O2, KMnO4), and reducing agents (e.g., NaBH4, LiAlH4). Reaction conditions often involve heating and the use of solvents like DMF or DMSO.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

The compound has been investigated for its potential as an antibacterial and antifungal agent. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. For instance, studies have shown that certain triazole derivatives demonstrate minimum inhibitory concentrations (MIC) comparable to established antibiotics like ceftriaxone and levofloxacin .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. The 3-amino-1,2,4-triazole scaffold has been found to possess bioactivities against different cancer types. For example, aryl-substituted triazoles have shown promise as antiangiogenic agents and in inhibiting tumor growth . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Mechanism of Action

The mechanism by which 1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine exerts its effects typically involves binding to active sites on enzymes or receptors. This binding can inhibit enzyme activity or alter conformational states of proteins involved in disease processes .

Biological Studies

Biological Target Interactions

Research into the interactions of this compound with biological targets is ongoing. Studies have employed molecular docking techniques to predict how the compound binds to various enzymes and receptors. Such insights are crucial for understanding its pharmacological profile and therapeutic applications .

Toxicity and Safety Evaluations

In vitro studies have also evaluated the cytotoxicity of this compound against different cell lines. For example, compounds derived from this triazole have shown varying degrees of cytotoxicity against human cancer cells while exhibiting lower toxicity towards normal fibroblast cells .

Industrial Applications

Chemical Synthesis Intermediates

The compound serves as an important intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. Its unique chemical properties facilitate the development of novel compounds with enhanced biological activities .

Material Science Applications

Due to its distinctive chemical structure, this compound is being explored for use in developing new materials. Its stability and reactivity make it suitable for applications in coatings and other industrial products .

Summary Table of Applications

| Application Area | Description | Examples/Findings |

|---|---|---|

| Medicinal Chemistry | Antibacterial and antifungal properties; potential anticancer activity | MIC comparable to ceftriaxone; antiangiogenic effects |

| Biological Studies | Interaction with biological targets; toxicity evaluations | Molecular docking studies; cytotoxicity assessments |

| Industrial Applications | Intermediate in chemical synthesis; potential in material science | Development of novel pharmaceuticals and coatings |

Mecanismo De Acción

The mechanism of action of 1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

1-(4-Chlorobenzyl)-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:

1-(4-Chlorobenzyl)-1H-1,2,3-triazole: This compound has a similar structure but differs in the position of the nitrogen atoms in the triazole ring, which can affect its chemical and biological properties.

1-(4-Chlorobenzyl)-1H-1,2,4-triazol-5-amine: This isomer has the amine group at a different position on the triazole ring, leading to variations in reactivity and biological activity.

4-Chlorobenzyl Chloride: While not a triazole, this compound is a precursor in the synthesis of this compound and shares the 4-chlorobenzyl moiety.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

1-(4-Chlorobenzyl)-1H-1,2,4-triazol-3-amine is a triazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antifungal research. This compound is part of a larger class of 1,2,4-triazoles known for their potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its anticancer and antifungal properties based on various studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a triazole ring substituted with a 4-chlorobenzyl group. The synthesis typically involves multi-step reactions that can yield various derivatives with differing biological activities. For example, one method reported yields of 81% for related triazole derivatives through N-alkylation processes .

Anticancer Activity

Numerous studies have investigated the anticancer properties of triazole derivatives, including this compound. In a study where several triazole analogs were tested against a panel of cancer cell lines, significant growth inhibition was observed. For instance:

- CNS Cancer Cell Line SNB-75 : Exhibited a growth inhibition percentage (PGI) of 41.25% when treated with certain triazole derivatives .

The mechanism behind the anticancer activity is believed to involve the inhibition of tumor proliferation and angiogenesis—processes critical for tumor growth and metastasis. The dual action of targeting both tumor cells and blood vessel formation presents a promising therapeutic strategy .

Antifungal Activity

In addition to anticancer effects, this compound has shown potential as an antifungal agent. Research indicates that certain derivatives exhibit minimum inhibitory concentrations (MIC) as low as 0.0125 mg/mL against various fungal strains . The presence of specific substituents on the triazole ring can enhance antifungal activity:

- Substituent Influence : The activity order among compounds with different substituents indicates that specific aromatic groups significantly affect antifungal potency .

Case Studies and Research Findings

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c10-8-3-1-7(2-4-8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDJXOOKDYDYGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.